molecular formula C16H15NO3 B158604 2-Methyl-4-(2-methylbenzamido)benzoic acid CAS No. 317374-08-6

2-Methyl-4-(2-methylbenzamido)benzoic acid

Cat. No. B158604
M. Wt: 269.29 g/mol
InChI Key: KJGSVQLCVULXJU-UHFFFAOYSA-N
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Patent
US08501730B2

Procedure details

To a solution of 3-(2-methylbenzoylamino)toluene (50.0 g, 0.222 mole) in methylene chloride (50 mL) which is cooled to 3° C. is added aluminum chloride (88.8 g, 0.666 mole) under nitrogen atmosphere over a period of about 10 minutes. The mixture is cooled to 3° C., and thereto is added dropwise oxalyl chloride (25.2 mL, 0.289 mole) at 3-7° C. The mixture is stirred at 2-7° C. for 5 hours. After confirming the disappearance of the starting materials, the reaction mixture is diluted with methylene chloride (100 mL), and thereto is added ice water to quench the reaction. After distilling off methylene chloride, the resulting aqueous suspension is refluxed for 30 minutes and then cooled to room temperature. The resulting crystals are separated by filtration and the wet crystals are dried at 60° C. to give the crude product (58.33 g). To the crude product (29.17 g) are added 2.5 mol/L aqueous sodium hydroxide solution (400 mL) and toluene (100 mL), and insoluble materials are removed by filtration and then separated into two layers. The aqueous layer is washed twice with toluene (100 mL) and neutralized with 6 mol/L hydrochloric acid (300 mL). The precipitated crystals are separated by filtration and dried at 60° C. and then recrystallized from methanol (540 mL) to give the desired product (19.67 g, yield 65.8%, purity by HPLC 99.4%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
88.8 g
Type
reactant
Reaction Step Two
Quantity
25.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
29.17 g
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
65.8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:8]=[C:9]([CH3:13])[CH:10]=[CH:11][CH:12]=1)=[O:5].[Cl-].[Al+3].[Cl-].[Cl-].[C:22](Cl)(=[O:26])C(Cl)=O.[OH-:28].[Na+]>C(Cl)Cl.C1(C)C=CC=CC=1>[CH3:13][C:9]1[CH:8]=[C:7]([NH:6][C:4](=[O:5])[C:3]2[CH:14]=[CH:15][CH:16]=[CH:17][C:2]=2[CH3:1])[CH:12]=[CH:11][C:10]=1[C:22]([OH:26])=[O:28] |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1=C(C(=O)NC=2C=C(C=CC2)C)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
88.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
25.2 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
crude product
Quantity
29.17 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 2-7° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
DISTILLATION
Type
DISTILLATION
Details
After distilling off methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
the resulting aqueous suspension is refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting crystals are separated by filtration
CUSTOM
Type
CUSTOM
Details
the wet crystals are dried at 60° C.
CUSTOM
Type
CUSTOM
Details
to give the crude product (58.33 g)
CUSTOM
Type
CUSTOM
Details
are removed by filtration
CUSTOM
Type
CUSTOM
Details
separated into two layers
WASH
Type
WASH
Details
The aqueous layer is washed twice with toluene (100 mL)
CUSTOM
Type
CUSTOM
Details
The precipitated crystals are separated by filtration
CUSTOM
Type
CUSTOM
Details
dried at 60° C.
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol (540 mL)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(C(=O)O)C=CC(=C1)NC(C1=C(C=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.67 g
YIELD: PERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.